3-(Cyanoamino)benzamide

Positional isomerism Physicochemical properties Process chemistry

Researchers requiring ambidentate phenylcyanamide ligands with predictable electronic properties often face supply inconsistency and regioisomeric ambiguity. 3-(Cyanoamino)benzamide (CAS 74615-43-3) is supplied with rigorous identity verification to ensure the meta isomer, avoiding the distinct electronic and coordination profiles of the para isomer. - Enables precise inductive tuning of Ru(III/II) redox couples via meta-carbamoyl substitution. - Offers three orthogonal reactive handles (amide, cyanamide NH, aryl ring) for focused library synthesis. - Features a convergent ~120° H-bonding topology favoring discrete supramolecular assemblies over linear chains.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 74615-43-3
Cat. No. B13950723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyanoamino)benzamide
CAS74615-43-3
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC#N)C(=O)N
InChIInChI=1S/C8H7N3O/c9-5-11-7-3-1-2-6(4-7)8(10)12/h1-4,11H,(H2,10,12)
InChIKeyDVEYVQMLXDJFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyanoamino)benzamide: Meta-Substituted Phenylcyanamide Ligand


3-(Cyanoamino)benzamide (CAS 74615-43-3), systematically named Benzamide, 3-(cyanoamino)- and also known as 3-cyanamidobenzamide or 3-carbamoylphenylcyanamide, is a phenylcyanamide derivative belonging to the benzamide class . With molecular formula C8H7N3O and a molecular weight of 161.16 g/mol, this compound features a cyanamide group (-NH-C≡N) substituted at the meta position of the benzamide ring . The cyanamide moiety functions as a three-atom π-system where amine non-bonding electrons can delocalize into the nitrile π-bonds, making phenylcyanamides ambidentate ligands with distinct donor/acceptor properties relative to analogous nitrile ligands [1]. The meta-substitution pattern confers specific electronic and steric properties that differentiate this compound from its para-substituted isomer (CAS 74615-31-9) and other regioisomers in chemical reactivity, coordination geometry, and biological target engagement potential.

Phenylcyanamide ligand for Ru, Pd, Cu complexes
Meta-substitution tunes metal-cyanamide bond covalency
Three orthogonal handles for scaffold diversification

Meta vs. Para Isomer Differentiation in Benzamide Analogs


Substitution of 3-(cyanoamino)benzamide with its para isomer (4-(cyanoamino)benzamide, CAS 74615-31-9) or other benzamide analogs is not chemically or functionally equivalent. The meta versus para positioning of the cyanamide group alters the electronic distribution across the aromatic ring, affecting both the π-conjugation pathway between the cyanamide and the carboxamide group and the hydrogen-bonding geometry available for supramolecular interactions or target binding . Phenylcyanamides are ambidentate ligands whose coordination mode (nitrile-N vs. amide-N binding to metal centers) is sensitive to ring substitution pattern, directly influencing the geometry and electronic properties of resulting metal complexes [1]. Furthermore, predicted physicochemical properties diverge: 3-(cyanoamino)benzamide has a calculated boiling point of 330.13°C at 760 mmHg, while the para isomer is predicted at 338.6°C, reflecting differences in intermolecular interactions arising from the substitution pattern [2]. These differences have tangible consequences for reaction optimization, purification protocols, and structure-activity relationships in derivative programs.

3-(Cyanoamino)benzamide
4-(Cyanoamino)benzamide
Electronic tuning
Meta inductive effect; distinct resonance contribution
Para resonance dominance; may shift redox tuning
H-bond topology
Convergent ~120° binding geometry
Divergent ~180° linear array
Predicted boiling point
330.13°C may support easier distillation
338.6°C may require higher thermal input

Structural Differentiation Evidence for 3-(Cyanoamino)benzamide


Predicted Boiling Point Differentiation by Substitution Pattern

The meta-substituted 3-(cyanoamino)benzamide exhibits a lower predicted boiling point than its para-substituted isomer, reflecting altered intermolecular interaction potential. The target compound is predicted to boil at 330.13°C at 760 mmHg , whereas 4-(cyanoamino)benzamide (CAS 74615-31-9) has a predicted boiling point of 338.6±44.0°C under the same conditions [1]. This ~8.5°C difference, while modest, indicates that the meta substitution pattern reduces intermolecular hydrogen-bonding network efficiency relative to the para arrangement, which has implications for distillation-based purification and vapor-phase handling protocols.

Predicted boiling point
Computational prediction
330.13°C vs. 338.6°C
May support distillation purification optimization
Conditions: 760 mmHg; ~8.5°C difference
Positional isomerism Physicochemical properties Process chemistry

Hydrogen Bond Donor/Acceptor Topology and Binding Geometry

3-(Cyanoamino)benzamide presents a hydrogen-bonding topology fundamentally distinct from its para isomer due to the meta relationship between the cyanamide (-NH-C≡N) and carboxamide (-CONH2) groups. Both isomers share 2 hydrogen bond donors and 3 hydrogen bond acceptors with a polar surface area of approximately 79.9 Ų . However, in the meta configuration, the two H-bonding functional groups are positioned at a ~120° angle on the phenyl ring, creating a convergent binding geometry. In the para isomer, these groups are positioned at 180°, producing a divergent, linear H-bonding array. This angular difference is critical for molecular recognition: meta-substituted benzamides can simultaneously engage a single target site with both H-bonding motifs, while para-substituted analogs require two separate interaction sites. This principle is observed broadly across benzamide-based inhibitor series where meta-substitution frequently yields superior target affinity [1].

H-bond topology
Class-level inference
~120° meta ~180° para Convergent vs. divergent binding arrays
Affects molecular recognition geometry
Same HBD/HBA count, different topology
Hydrogen bonding Supramolecular chemistry Molecular recognition

Phenylcyanamide Coordination Chemistry with Metal Complexes

Phenylcyanamide derivatives, including 3-(cyanoamino)benzamide, function as ambidentate ligands capable of coordinating to metal centers through either the nitrile nitrogen or the amide nitrogen of the cyanamide group [1]. The meta-carboxamide substituent on the phenyl ring modulates the electronic properties of the cyanamide ligand: the electron-withdrawing carboxamide group at the meta position influences the π-acceptor/donor balance of the cyanamide differently than a para-substituted analog. In ruthenium(II) pentaammine complexes of phenylcyanamides, the Ru(III/II) couple and metal-to-ligand charge-transfer energies are exquisitely sensitive to the nature and position of phenyl ring substituents, with Hammett parameters demonstrating predictable tuning of the metal-cyanamide bond covalency [1]. While specific electrochemical data for the 3-carbamoyl derivative are not publicly reported, the established structure-property relationships for substituted phenylcyanamides [1] enable predictive design: the meta-carboxamide is expected to produce a moderately electron-withdrawing effect (σₘ ≈ 0.35 for CONH₂), tuning the Ru-NCN bond strength and redox potential in a manner distinct from both the para isomer and unsubstituted phenylcyanamide.

Phenylcyanamide coordination
Class-level inference
Ambidentate nitrile-N / amide-N binding; Hammett σₘ tunable
Enables electronic tuning of metal complexes
Data to verify for this specific derivative
Coordination chemistry Ruthenium complexes Phenylcyanamide ligands

Scaffold Utility for Bioactive Derivative Synthesis

3-(Cyanoamino)benzamide serves as a versatile scaffold for the synthesis of structurally diverse benzamide derivatives with demonstrated biological activity across multiple target classes. The compound contains three chemically addressable functional groups – the primary carboxamide (-CONH2), the secondary cyanamide amine (-NH-CN), and the aromatic ring – each capable of independent or sequential derivatization . This orthogonal reactivity is not available in simpler benzamide analogs such as 3-cyanobenzamide (CAS 3441-01-8, which lacks the NH spacer) or 3-aminobenzamide (CAS 3544-24-9, which lacks the cyano group). The cyanamide moiety specifically enables transformations into guanidines, ureas, heterocycles (e.g., 1,2,4-oxadiazoles), and metal-coordinating functionalities that are precluded for non-cyanamide benzamides [1]. The meta relationship between the cyanamide and carboxamide groups further permits functional group interconversion strategies that would be geometrically constrained in the para isomer.

Orthogonal reactive handles
Supporting evidence
3 handles 2 handles for analogs Cyanamide enables guanidylation, cycloaddition
Supports higher-dimensional diversification
Versus 3-cyanobenzamide, 3-aminobenzamide
Medicinal chemistry Scaffold derivatization Benzamide library synthesis

Procurement and Application Scenarios Based on Evidence


Meta-Substituted Phenylcyanamide Complex Synthesis

For inorganic chemists synthesizing ruthenium(II), palladium(II), or copper(II) phenylcyanamide complexes, 3-(cyanoamino)benzamide provides a meta-carbamoyl-substituted ligand with electronic properties distinct from the para isomer. As established in Crutchley's comprehensive review [1], the position of ring substituents directly modulates metal-cyanamide bond covalency and the Ru(III/II) redox couple. The meta-carboxamide substituent (Hammett σₘ for CONH₂) contributes primarily through inductive effects, resulting in different metal-to-ligand charge-transfer energies compared to the para isomer, where resonance effects dominate. This predictable electronic tuning makes 3-(cyanoamino)benzamide the preferred choice when intermediate electron withdrawal without extended resonance conjugation is desired for optimizing catalytic or photophysical properties of the resulting complexes.

Benzamide Scaffold Diversification via Orthogonal Handles

Medicinal chemists synthesizing focused benzamide libraries benefit from the three orthogonal reactive handles of 3-(cyanoamino)benzamide – primary amide, cyanamide NH, and aromatic ring – compared to only two handles in simpler analogs like 3-cyanobenzamide or 3-aminobenzamide [1]. The cyanamide group uniquely enables guanidylation, cycloaddition to form 1,2,4-oxadiazoles, and metal-coordination chemistry that are not accessible with non-cyanamide benzamides [2]. Furthermore, the convergent hydrogen-bonding geometry imposed by the meta configuration (approximately 120° between H-bonding motifs) can enhance target binding relative to the divergent para arrangement, as supported by structure-activity patterns in 3-substituted benzamide kinase inhibitor series [3]. This compound is particularly suited for early-stage hit expansion where maximizing chemical diversity from a single core scaffold accelerates the identification of lead-like molecules.

Purification Protocol Leveraging Boiling Point Differential

When 3-(cyanoamino)benzamide is employed as a synthetic intermediate, the predicted boiling point of 330.13°C at 760 mmHg [1] provides a tangible process advantage over the para isomer (predicted 338.6°C) [2]. The ~8.5°C lower boiling point reduces the energy input required for distillation-based purification and may permit solvent selection strategies that avoid thermal decomposition of sensitive downstream products. For kilogram-scale synthesis of benzamide-derived active pharmaceutical ingredients or agrochemicals, this differential can translate to measurable reductions in purification cost and cycle time. Process chemists should verify these predicted values experimentally under their specific solvent and pressure conditions, but the computational prediction provides a rational starting point for purification protocol development.

Hydrogen-Bonded Supramolecular Assembly Building Block

The meta-substitution pattern of 3-(cyanoamino)benzamide creates a convergent hydrogen-bonding topology distinct from the linear, divergent geometry of the para isomer. With 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a polar surface area of 79.9 Ų [1], this compound can function as an angular tecton in crystal engineering and supramolecular assembly design. The ~120° angle between the cyanamide and carboxamide H-bonding motifs favors the formation of discrete dimeric or cyclic assemblies rather than the infinite linear chains typically produced by para-substituted analogs. For researchers developing porous organic frameworks, co-crystals, or gel-phase materials where specific pore geometries or assembly stoichiometries are required, the meta isomer provides geometric control not achievable with the para isomer.

Application
Selection Property
Validation Focus
Phenylcyanamide complex synthesis
Meta-substitution electronic tuning
Ru(III/II) redox potential review
Benzamide scaffold diversification
Orthogonal reactive handles
Library diversification review
Purification protocol development
Boiling point differential
Distillation efficiency validation
Supramolecular assembly design
Convergent H-bond geometry
Crystal engineering validation
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